Kinase Inhibition Profile vs. Lorecivivint (SM04690): DYRK1A Potency as a Key Differentiator
Teplinovivint (SM04755) demonstrates a distinct kinase inhibition profile compared to the closely related analog Lorecivivint (SM04690). Specifically, Teplinovivint exhibits ~7.7-fold greater potency against DYRK1A . This differential kinase engagement may translate to distinct downstream effects on Wnt pathway modulation and cellular differentiation, as DYRK1A and CLK2 activities have been shown to have complementary but distinct roles [1].
| Evidence Dimension | Kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | CLK2: 5.0 nM; CLK3: 48.6 nM; DYRK1A: 3.5 nM |
| Comparator Or Baseline | Lorecivivint (SM04690): CLK2: 5.8 nM; DYRK1A: 26.9 nM |
| Quantified Difference | DYRK1A inhibition: 3.5 nM vs 26.9 nM (~7.7-fold difference) |
| Conditions | Biochemical kinase activity assays |
Why This Matters
For researchers requiring more potent DYRK1A inhibition or a specific CLK/DYRK1A inhibition ratio, Teplinovivint offers a quantifiably different tool compound compared to Lorecivivint.
- [1] Deshmukh V, et al. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint... Osteoarthritis Cartilage. 2019;27(9):1347-1360. View Source
